Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Lipophilic efficiency Matched molecular pair Drug design

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2451256-48-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a C2-difluoromethyl substituent and a C3-ethyl carboxylate ester. This scaffold has been specifically utilized in scaffold-hopping approaches to generate imidazo[1,2-a]pyridine analogues of the benzimidazole-based ZSTK474 class of phosphatidylinositol 3-kinase (PI3K) inhibitors, where the 2-(difluoromethyl) group is a critical pharmacophoric element retained from the parent benzimidazole series.

Molecular Formula C11H10F2N2O2
Molecular Weight 240.21 g/mol
Cat. No. B13429763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC11H10F2N2O2
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)F
InChIInChI=1S/C11H10F2N2O2/c1-2-17-11(16)9-8(10(12)13)14-7-5-3-4-6-15(7)9/h3-6,10H,2H2,1H3
InChIKeyUSTYNHQUXWECKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Key Scaffold for PI3K-Focused Medicinal Chemistry


Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2451256-48-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a C2-difluoromethyl substituent and a C3-ethyl carboxylate ester . This scaffold has been specifically utilized in scaffold-hopping approaches to generate imidazo[1,2-a]pyridine analogues of the benzimidazole-based ZSTK474 class of phosphatidylinositol 3-kinase (PI3K) inhibitors, where the 2-(difluoromethyl) group is a critical pharmacophoric element retained from the parent benzimidazole series [1].

Why Generic Imidazo[1,2-a]pyridine-3-carboxylate Substitution Fails for PI3K Inhibitor Programs


Generic substitution of the C2 substituent or the C3 ester group on the imidazo[1,2-a]pyridine-3-carboxylate core cannot be performed without fundamentally altering the biological profile of the final PI3K inhibitor. In the ZSTK474 analogue series, the 2-(difluoromethyl) group is a conserved pharmacophore directly transferred from the benzimidazole progenitor, and its replacement with non-fluorinated alkyl groups (e.g., methyl) or removal of the fluorine atoms disrupts the hydrogen-bonding and electronic environment critical for PI3K isoform binding [1]. Similarly, the ethyl ester at C3 serves as a synthetic handle enabling further derivatization; its substitution with a methyl ester or carboxylic acid changes both the reactivity and physicochemical properties of the intermediate, impacting downstream coupling efficiency with triazine or pyrimidine partners [1].

Quantitative Differentiation Evidence for Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate


Lipophilic Ligand Efficiency Advantage of CHF2 over CF3 in Matched Molecular Pair Analysis

In a matched molecular pair comparison, the difluoromethyl (CHF2) group confers lower lipophilicity than the trifluoromethyl (CF3) group while retaining similar hydrogen-bonding capacity. The target compound (MW 240.21 g/mol) contains a CHF2 group, whereas the commercially available CF3 analogue ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (MW 258.20 g/mol) introduces a higher molecular weight and increased lipophilicity due to the additional fluorine atom. This lipophilic efficiency differential is a well-established design principle: CHF2 is often preferred over CF3 in lead optimization when balancing potency with ADME properties such as metabolic stability and solubility [1]. The target compound therefore provides a more favorable starting point for programs prioritizing lipophilic ligand efficiency (LLE).

Lipophilic efficiency Matched molecular pair Drug design

Validated Intermediate for PI3K Inhibitor Scaffold-Hopping via Heteroaryl Heck Coupling

The target compound is a direct precursor to the 2-(difluoromethyl)imidazo[1,2-a]pyridine intermediate used in the heteroaryl Heck reaction with iodo-substituted 1,3,5-triazines or pyrimidines. This methodology, developed for the synthesis of imidazo[1,2-a]pyridine analogues of the ZSTK474 PI3K inhibitor class, explicitly employs 2-(difluoromethyl)imidazo[1,2-a]pyridines. The resulting final compounds retain the PI3K isoform selectivity profile of their benzimidazole counterparts, although with generally reduced potency [1]. The target ethyl ester form provides the required C3 carboxylate handle for subsequent conversion to the free 2-(difluoromethyl)imidazo[1,2-a]pyridine (CAS 1488423-23-9) or the carboxylic acid (CAS 2059954-47-9), enabling divergent synthetic pathways.

PI3K inhibitor Scaffold-hopping Heck reaction

Ester Hydrolysis Accessibility: A Divergent Point for Downstream Functionalization

The ethyl ester moiety at the C3 position serves as a protected form of the corresponding carboxylic acid (2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, CAS 2059954-47-9). Basic hydrolysis (NaOH/EtOH) cleanly yields the carboxylic acid, which can then be used for amidation reactions to generate diverse 3-carboxamide libraries [1]. Procuring the ethyl ester rather than the pre-formed carboxylic acid allows the end user to control the timing of deprotection within their synthetic sequence and to store the compound in a more stable, less hygroscopic ester form. The carboxylic acid is also commercially available (purity typically ≥95%) as a direct procurement alternative, but the ester offers greater synthetic flexibility for multi-step sequences requiring orthogonal protection of the carboxylate.

Synthetic intermediate Carboxylic acid Amide coupling

Commercially Available Purity Benchmark: 98% Minimum Enabling Reliable SAR Studies

The compound is commercially available from reputable suppliers with a documented purity specification of ≥98% (HPLC) . This purity level meets the >95% purity threshold used for biological testing of PI3K inhibitors in the published ZSTK474 imidazo[1,2-a]pyridine analogue study [1], ensuring that procurement of this compound supports reproducible structure-activity relationship (SAR) investigations without the need for additional in-house purification. In comparison, some closely related building blocks (e.g., 2-(trifluoromethyl) analogues or brominated derivatives) have more variable purity specifications or limited purity documentation from certain suppliers.

Chemical purity SAR Procurement specification

High-Impact Application Scenarios for Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate in Drug Discovery


PI3K Inhibitor Lead Optimization via Scaffold-Hopping from Benzimidazole Chemotypes

This compound is the validated precursor for constructing imidazo[1,2-a]pyridine-based PI3K inhibitors that retain the isoform selectivity profile of the ZSTK474 benzimidazole class. Medicinal chemistry teams can employ it in Pd-catalyzed heteroaryl Heck couplings with iodo-triazines or iodo-pyrimidines to generate focused libraries for PI3Kα/β/δ/γ selectivity profiling [1].

Matched Molecular Pair Analysis of CHF2 vs. CF3 in Kinase Inhibitor Scaffolds

The CHF2 substituent on this compound enables direct matched-pair comparisons with the corresponding CF3 analogue (CAS 108438-46-6) to deconvolute the contributions of lipophilicity, hydrogen-bond donor capacity, and metabolic stability to overall kinase inhibitor potency and selectivity. This is a standard practice in lead optimization programs seeking to balance potency with favorable ADME properties [2].

Divergent Synthesis of 3-Carboxamide Libraries for Kinase Selectivity Screening

Hydrolysis of the ethyl ester to the free carboxylic acid (CAS 2059954-47-9), followed by amide coupling with diverse amine building blocks, enables the rapid generation of 3-carboxamide libraries. This divergent strategy is directly applicable to kinase inhibitor programs where the C3 position is a known vector for modulating selectivity and physicochemical properties [1].

Building Block Procurement for Academic Medicinal Chemistry Core Facilities

Academic screening centers and medicinal chemistry core facilities requiring building blocks with documented purity (≥98%) and validated synthetic utility can procure this compound as a stock intermediate for multiple PI3K-focused or imidazo[1,2-a]pyridine library production projects, reducing redundant synthesis efforts across multiple research groups .

Quote Request

Request a Quote for Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.